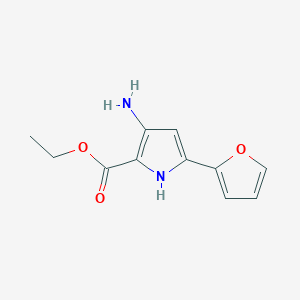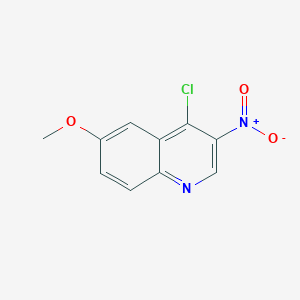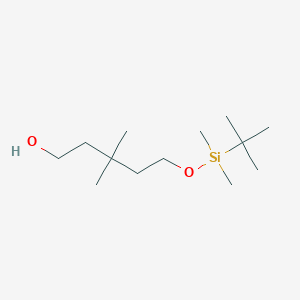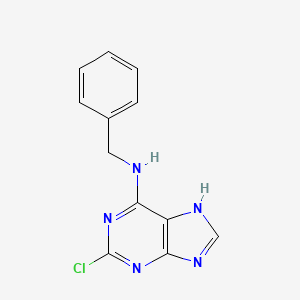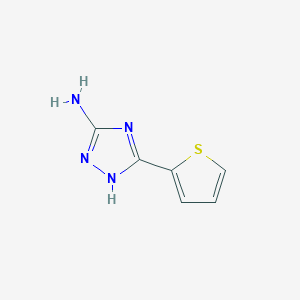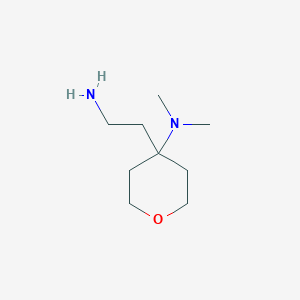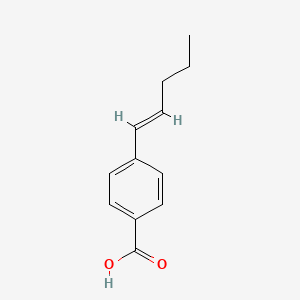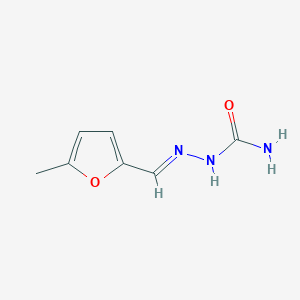
5-Methyl-2-furaldehyde semicarbazone
説明
5-Methyl-2-furaldehyde semicarbazone is a chemical compound with the molecular formula C7H9N3O2 . It has a molecular weight of 167.17 . The IUPAC name for this compound is 5-methyl-2-furaldehyde semicarbazone .
Synthesis Analysis
The synthesis of metallic complexes from 2-furfuralsemicarbazone and 5-methyl-2-furfuralsemicarbazone has been reported . These ligands lead to the complexes: [ML2X2] or [MLX2] (L = FSC or MFSC) whose structures were determined using elemental analysis, molar conductivity, magnetic measurements, i.r., far i.r. and electronic spectra as well as by n.m.r .Molecular Structure Analysis
The molecular structure of 5-Methyl-2-furaldehyde semicarbazone can be represented by the InChI code: 1S/C7H9N3O2/c1-5-2-3-6 (12-5)4-9-10-7 (8)11/h2-4H,1H3, (H3,8,10,11)/b9-4+ .科学的研究の応用
Synthesis of Metallic Complexes
MFSC is utilized in the synthesis of various metallic complexes. It acts as a bidentate ligand in most of the CoII, NiII, CuII , and CdII complexes . These complexes have potential applications in catalysis, material science, and as models for biological systems.
Coordination Chemistry
The coordination properties of MFSC with transition metals have been extensively studied. MFSC forms a monodentate ligand in the complex [NiBr2(MFSC)4] . Understanding these coordination behaviors is crucial for designing new metal-based drugs and imaging agents.
Cytotoxic Agents
Copper complexes of MFSC derivatives have shown to be potent cytotoxic agents in both murine and human tissue cultured cell lines, as well as in solid tumors . This suggests a potential application of MFSC in developing new anticancer drugs.
Molecular Fragmentation Studies
Mass spectroscopy studies of MFSC have exhibited molecular ion at m/z = 156 and main ion fragments at 136, 93 (McLafferty’s rearrangement), 110 . This information is valuable for understanding the fragmentation patterns of organic compounds, which is essential in fields like forensic science and drug development.
Analytical Chemistry
The structural characterization of MFSC and its metallic complexes is performed using various analytical techniques such as elemental analysis, molar conductivity, magnetic measurements, and spectroscopy . These methods are fundamental in analytical chemistry for identifying and quantifying substances.
Thermodynamic Properties
MFSC and its derivatives’ thermodynamic properties are critically evaluated, providing essential data for pure compounds with a primary focus on organics . This information is vital for chemical engineers and researchers working on the design of chemical processes and materials.
作用機序
Target of Action
The primary target of 5-Methyl-2-furaldehyde semicarbazone is the lysosomal cysteine protease, cathepsin B . Cathepsin B plays multiple roles in both physiological and pathological processes, including intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis . It has received much attention for its potential role in conditions such as cancer, rheumatoid arthritis, and muscular dystrophy .
Mode of Action
5-Methyl-2-furaldehyde semicarbazone interacts with cathepsin B, inhibiting its activity . The compound acts as a competitive inhibitor to cathepsin B . The results of docking experiments also show a decrease in energy after ligand–enzyme active site interaction, supporting the designed compounds as inhibitors to cathepsin B .
Biochemical Pathways
The inhibition of cathepsin B by 5-Methyl-2-furaldehyde semicarbazone affects the biochemical pathways associated with this enzyme. As cathepsin B is involved in intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis, the inhibition of this enzyme can impact these processes .
Result of Action
The inhibition of cathepsin B by 5-Methyl-2-furaldehyde semicarbazone can have various molecular and cellular effects. Given that cathepsin B is involved in numerous physiological and pathological processes, its inhibition can potentially alter these processes . For instance, the inhibition of cathepsin B has been associated with potential therapeutic effects in conditions such as cancer, rheumatoid arthritis, and muscular dystrophy .
特性
IUPAC Name |
[(E)-(5-methylfuran-2-yl)methylideneamino]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-5-2-3-6(12-5)4-9-10-7(8)11/h2-4H,1H3,(H3,8,10,11)/b9-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTHBAMBCYWTLJ-RUDMXATFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419906 | |
| Record name | 5-methyl-2-furaldehyde semicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81961-80-0 | |
| Record name | 5-methyl-2-furaldehyde semicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



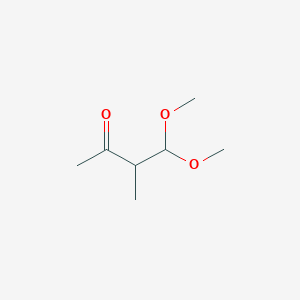
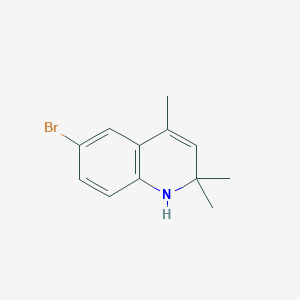
![2-[(S)-1-(tert-Butoxycarbonylamino)-2-methylpropyl]oxazole-4-carboxylic acid](/img/structure/B1366516.png)
